molecular formula C10H14O2 B3277553 1-(4-Methoxymethylphenyl)ethanol CAS No. 66190-31-6

1-(4-Methoxymethylphenyl)ethanol

Cat. No.: B3277553
CAS No.: 66190-31-6
M. Wt: 166.22 g/mol
InChI Key: PMLAIUQVVHCFKC-UHFFFAOYSA-N
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Description

1-(4-Methoxymethylphenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a methoxymethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxymethylphenyl)ethanol can be synthesized through the methylolation of methylstyrene. This reaction typically involves the use of methanol and stannous iodide as reactants . Another method involves the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol using biocatalytic resolution in a biphasic system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxymethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The methoxymethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces different alcohols or hydrocarbons.

    Substitution: Produces various substituted phenylethanol derivatives.

Scientific Research Applications

1-(4-Methoxymethylphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxymethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, in its role as a synthon, it participates in various organic reactions to form complex molecules. In biological systems, it may interact with enzymes and receptors to exert its effects, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • **1

Properties

IUPAC Name

1-[4-(methoxymethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLAIUQVVHCFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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